molecular formula C13H9F2N3O4S B5207039 N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5207039
M. Wt: 341.29 g/mol
InChI Key: DPXYQJMFUJXDRV-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound contains a difluoromethoxy group attached to a phenyl ring, which is further connected to a benzoxadiazole ring system and a sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(trifluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
  • N-[4-(methoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
  • N-[4-(chloromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Uniqueness

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O4S/c14-13(15)21-9-6-4-8(5-7-9)18-23(19,20)11-3-1-2-10-12(11)17-22-16-10/h1-7,13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXYQJMFUJXDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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